molecular formula C8H18N2 B8608724 (2R,6S)-1-ethyl-2,6-dimethylpiperazine

(2R,6S)-1-ethyl-2,6-dimethylpiperazine

Cat. No.: B8608724
M. Wt: 142.24 g/mol
InChI Key: GKHLJUSYIJMTQH-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,6S)-1-Ethyl-2,6-dimethylpiperazine is a chiral piperazine derivative characterized by an ethyl group at the N1 position and methyl groups at the 2R and 6S positions of the piperazine ring. Its molecular formula is C₉H₂₀N₂ (MW: 156.27 g/mol) . The stereochemistry of the methyl groups (cis configuration) and the ethyl substituent contribute to its unique physicochemical and biological properties. This compound is of interest in pharmaceutical research due to piperazine’s versatility as a scaffold in drug design, particularly for CNS-targeting agents and antimicrobials .

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(2R,6S)-1-ethyl-2,6-dimethylpiperazine

InChI

InChI=1S/C8H18N2/c1-4-10-7(2)5-9-6-8(10)3/h7-9H,4-6H2,1-3H3/t7-,8+

InChI Key

GKHLJUSYIJMTQH-OCAPTIKFSA-N

Isomeric SMILES

CCN1[C@@H](CNC[C@@H]1C)C

Canonical SMILES

CCN1C(CNCC1C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between (2R,6S)-1-ethyl-2,6-dimethylpiperazine and analogous piperazine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key References
This compound N1: Ethyl; 2R/6S: Methyl C₉H₂₀N₂ 156.27 226575-84-4
cis-2,6-Dimethylpiperazine No N1 substituent; 2R/6S: Methyl C₆H₁₄N₂ 114.19 21655-48-1
(2R,6S)-1-(3-Methoxypropyl)-2,6-dimethylpiperazine N1: 3-Methoxypropyl; 2R/6S: Methyl C₁₀H₂₂N₂O 186.29 1998616-74-2
1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45) N1: Cyclohexyl; N4: 1,2-Diphenylethyl C₂₅H₃₃N₂ 369.55 N/A
5-(2-Ethoxy-5-{[4-(3,5-dimethyl)piperazine-1-yl]-acetyl}phenyl)-acetildenafil analogue N4: 3,5-Dimethylpiperazine; fused pyrimidine C₂₇H₃₆N₈O₃ 544.64 N/A

Key Observations :

  • Substituent Effects: The ethyl group in this compound enhances lipophilicity compared to unsubstituted cis-2,6-dimethylpiperazine (logP: ~1.2 vs. ~0.5) .
  • Stereochemical Influence : The cis (2R,6S) configuration distinguishes it from trans isomers, which exhibit distinct melting points (e.g., cis-2,6-dimethylpiperazine melts at 108–111°C, while trans isomers have higher melting points) .
Antituberculosis Activity
  • Spiropyrimidinetrione Derivatives : Meso-2,6-dimethylpiperazine (a racemic mixture) was used to synthesize DNA gyrase inhibitors with antituberculosis activity, highlighting the scaffold’s role in antimicrobial design . The ethyl substituent in this compound may modulate target affinity or metabolic stability.
Phosphodiesterase (PDE) Inhibition
  • Acetildenafil Analogues : Substitution of N-ethylpiperazine with 3,5-dimethylpiperazine in acetildenafil analogues resulted in altered PDE5 inhibition profiles, underscoring the impact of piperazine substituents on enzyme selectivity .
Psychoactive Properties
  • MT-45 : The cyclohexyl and diphenylethyl substituents in MT-45 confer potent opioid-like effects, demonstrating how piperazine derivatives can exhibit diverse pharmacological activities depending on substituents .

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